molecular formula C14H23IN4O B4375037 4-IODO-1-METHYL-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

4-IODO-1-METHYL-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4375037
M. Wt: 390.26 g/mol
InChI Key: ZCDHREKVABTTDN-UHFFFAOYSA-N
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Description

4-IODO-1-METHYL-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodine atom, a pyrazole ring, and a piperidine moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-1-METHYL-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the iodination of a suitable precursor, followed by the formation of the pyrazole ring and subsequent functionalization to introduce the piperidine moiety. The reaction conditions often involve the use of strong bases, solvents like toluene, and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-IODO-1-METHYL-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-IODO-1-METHYL-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-IODO-1-METHYL-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-IODO-1-METHYL-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
  • 1-methyl-3-(4-methyl-1-piperidinyl)-1H-pyrazole-4-carboxamide
  • 4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of an iodine atom and the combination of pyrazole and piperidine moieties. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

4-iodo-1-methyl-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23IN4O/c1-10-4-6-19(7-5-10)8-11(2)16-14(20)13-12(15)9-18(3)17-13/h9-11H,4-8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDHREKVABTTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C)NC(=O)C2=NN(C=C2I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-IODO-1-METHYL-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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4-IODO-1-METHYL-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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4-IODO-1-METHYL-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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4-IODO-1-METHYL-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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4-IODO-1-METHYL-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
4-IODO-1-METHYL-N~3~-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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